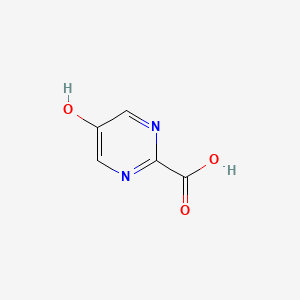

5-Hydroxypyrimidine-2-carboxylic acid

Übersicht

Beschreibung

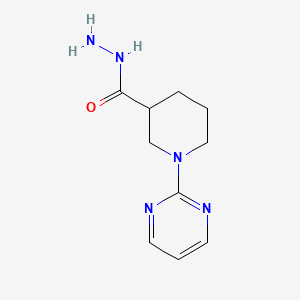

5-Hydroxypyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C5H4N2O3 . It is a solid substance with a molecular weight of 140.1 .

Synthesis Analysis

The synthesis of 5-Hydroxypyrimidine-2-carboxylic acid involves reacting 5-bromo-2-cyanopyrimidine with phenylcarbinol to generate 5-benzyloxy-2-cyanopyrimidine . Then, the 5-benzyloxy-2-cyanopyrimidine is reacted in an alkaline condition, and the product is dissolved out by carrying out an acid adjustment on the reaction solution . The dissolved solid is then filtered and dried to obtain the target compound .Molecular Structure Analysis

The InChI code for 5-Hydroxypyrimidine-2-carboxylic acid is 1S/C5H4N2O3/c8-4(9)3-1-6-5(10)7-2-3/h1-2H, (H,8,9) (H,6,7,10) .Physical And Chemical Properties Analysis

5-Hydroxypyrimidine-2-carboxylic acid is a solid substance with a molecular weight of 140.1 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

5-Hydroxypyrimidine-2-carboxylic acid derivatives have significant implications in pharmaceutical research. For instance, 5,6-Dihydroxypyrimidine-4-carboxylic acids are explored as active site inhibitors of HCV NS5B polymerase, showing promise as hepatitis C virus inhibitors (Stansfield et al., 2004). The research into hydroxypyrimidine derivatives includes their application in developing new medicines, particularly considering their diverse biological activity and potential for developing anti-inflammatory drugs (Kuvaeva et al., 2022).

Chemical Properties and Synthesis

The study of the acid-base properties of 5-hydroxypyrimidine derivatives is crucial in understanding their behavior in various chemical environments. This research reveals how these compounds, including their N-oxides, behave in different solvents and their protonation characteristics, which are essential for their application in chemical synthesis and pharmaceutical formulations (Gashev et al., 1983). The synthesis of 5-arylpyrimidine-2-carboxylic acids and their derivatives, for instance, has been explored for their potential in creating liquid crystal materials, indicating the versatility of these compounds in material science (Mikhaleva et al., 1986).

Bioconversion and Biotechnological Applications

The bioconversion of related compounds to 5-hydroxypyrimidine-2-carboxylic acid is an area of interest, especially in the context of producing compounds useful in the synthesis of antituberculous agents. An example is the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., highlighting the biotechnological potential of these compounds (Wieser et al., 1997).

Magnetic Properties and Structural Studies

Research into the structural properties of hydroxypyrimidine derivatives reveals interesting aspects like the interconversion between different structural forms and their magnetic properties. This is exemplified by the study of 2-hydroxypyrimidine-4,6-dicarboxylic acid derivatives, which display structural interconversion and tunable magnetic properties, suggesting applications in materials science and nanotechnology (Chen et al., 2011).

Antimicrobial and Antiviral Research

Some hydroxypyrimidine derivatives are investigated for their antimicrobial and antiviral properties. For instance, the synthesis of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids and their evaluation for antimicrobial activity highlights the potential of these compounds in developing new antimicrobial agents (Shastri, 2019).

Safety and Hazards

Zukünftige Richtungen

The synthesis method for 5-Hydroxypyrimidine-2-carboxylic acid has been designed and a preparation method for the compound has been provided . This compound could potentially be used in the treatment of obesity or hyperlipidemia caused by obesity, hypertriglyceridemia, fat metabolic disturbance, fatty liver, hypertension, arteriosclerosis, diabetes, etc .

Eigenschaften

IUPAC Name |

5-hydroxypyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-3-1-6-4(5(9)10)7-2-3/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEGYXYPWJJUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyrimidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1388725.png)

![4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride](/img/structure/B1388729.png)

![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)

![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)

![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)

![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)

![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)